1-(2-Bromoethyl)-1-methylcyclobutane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-(2-bromoethyl)-1-methylcyclobutane |
InChI |
InChI=1S/C7H13Br/c1-7(5-6-8)3-2-4-7/h2-6H2,1H3 |
InChI Key |
VFBKDRMORUODOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CCBr |
Origin of Product |
United States |
Iii. Mechanistic Investigations and Reactivity Studies of Brominated Cyclobutanes
Nucleophilic Substitution Pathways in 1-(2-Bromoethyl)-1-methylcyclobutane Analogs
The structure of this compound presents a primary alkyl bromide. Typically, primary substrates favor bimolecular nucleophilic substitution (SN2) reactions. However, the carbon adjacent to the bromide-bearing carbon is a quaternary center, creating significant steric hindrance that complicates the reaction pathway. acs.orgchemistrysteps.com This structure is analogous to neopentyl bromide, which is famously slow to react via either SN1 or SN2 mechanisms. youtube.com
SN2 Mechanism: The SN2 pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. chemicalnote.commasterorganicchemistry.com This mechanism requires the nucleophile to approach from the backside of the carbon-bromine bond. In the case of a this compound analog, the bulky 1-methylcyclobutyl group severely obstructs this backside attack. chemistrysteps.com Consequently, SN2 reactions on such substrates are exceptionally slow. Studies on similar neopentyl structures show reaction rates that are orders of magnitude slower than typical primary alkyl bromides. acs.org
SN1 Mechanism: The SN1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemist.sgyoutube.com For this compound, this would require the formation of a highly unstable primary carbocation. masterorganicchemistry.com The formation of this intermediate is the rate-determining step and is energetically unfavorable. chemistrystudent.com However, once formed, this unstable carbocation is primed for rapid rearrangement to a more stable form, which often becomes the dominant reaction pathway over direct nucleophilic attack. youtube.commasterorganicchemistry.com
The competition between these two pathways is heavily skewed. The steric hindrance around the reaction center drastically inhibits the SN2 mechanism, while the instability of the initial carbocation makes the SN1 pathway slow, but it opens the door to subsequent, more favorable rearrangement reactions. okstate.edu
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.
SN2 Stereochemistry : An SN2 reaction proceeds with a complete inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. chemicalnote.comembibe.com If the carbon bearing the bromine were a chiral center, the product would have the opposite stereochemistry. utexas.edu
SN1 Stereochemistry : In a pure SN1 reaction, the planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products (one with retention and one with inversion of configuration). chemicalnote.com However, for substrates like this compound, the reaction is unlikely to proceed without rearrangement. The stereochemistry of the final product is therefore determined by the structure of the rearranged carbocation and the subsequent nucleophilic attack.
Substituents on the cyclobutane (B1203170) ring can significantly alter the kinetics and selectivity of substitution reactions.
Electronic Effects : Electron-donating groups (like the methyl group at the C1 position) can stabilize the developing positive charge in an SN1 transition state or a carbocation intermediate, thereby increasing the rate of an SN1 reaction. nih.gov Conversely, electron-withdrawing groups would destabilize the carbocation and slow down the SN1 pathway. osti.govacs.org
Steric Effects : The size and position of substituents are critical. As already noted, the 1-methylcyclobutyl group acts as a bulky substituent that sterically hinders the SN2 pathway. chemistrysteps.com Additional substituents on the cyclobutane ring would further increase this steric bulk, making the SN2 reaction even less likely.
| Factor | Effect on SN1 Pathway | Effect on SN2 Pathway | Primary Consequence |
|---|---|---|---|
| Substrate Class (Primary) | Disfavored (unstable primary carbocation) | Favored | SN2 is electronically preferred. |
| Steric Hindrance (Quaternary α-Carbon) | Favored (stabilizes rearranged carbocation) | Strongly Disfavored (blocks backside attack) | SN2 is sterically blocked. |
| Carbocation Stability | Initial cation is highly unstable, but rearrangement leads to a stable tertiary cation. | N/A (No intermediate) | Rearrangement is highly probable if SN1 occurs. |
| Substituent Effects (e.g., Methyl group) | Stabilizes carbocation via induction. | Increases steric hindrance. | Slightly favors SN1 over SN2. |
Carbocationic Rearrangements and Ring Transformations
Given the challenges for direct SN1 and SN2 reactions, the chemistry of this compound analogs is dominated by carbocation rearrangements. The formation of a highly unstable primary carbocation, even in low concentration, serves as the entry point for transformations that relieve both electronic instability and ring strain. byjus.comchemistrysteps.com
The most significant reaction pathway for this system involves a 1,2-alkyl shift that results in ring expansion. masterorganicchemistry.comyoutube.com This process is driven by two powerful thermodynamic forces:
Increased Carbocation Stability : The rearrangement converts a highly unstable primary carbocation into a much more stable tertiary carbocation. fiveable.me
Relief of Ring Strain : The transformation expands the strained four-membered cyclobutane ring (ring strain ≈ 26 kcal/mol) into a less-strained five-membered cyclopentane (B165970) ring (ring strain ≈ 6 kcal/mol). chemistrysteps.comyoutube.com
The mechanism proceeds as follows:
Heterolytic cleavage of the C-Br bond forms a primary carbocation.
A C-C bond from the adjacent cyclobutane ring migrates to the positively charged carbon. masterorganicchemistry.com
This concerted migration expands the ring to form a five-membered ring and relocates the positive charge to a tertiary carbon, forming a stable 1,2-dimethylcyclopentyl cation.
This rearranged carbocation is then rapidly trapped by a nucleophile (e.g., solvent) to give the final, ring-expanded product. chemistrysteps.com
This ring expansion pathway is so favorable that products resulting from the direct substitution of the unrearranged substrate are often not observed. youtube.com
| Parameter | Initial State | Rearranged State | Energetic Advantage |
|---|---|---|---|
| Carbocation Stability | Primary (1°) | Tertiary (3°) | High (Tertiary is significantly more stable) |
| Ring Strain (Approx.) | Cyclobutane (~26 kcal/mol) | Cyclopentane (~6 kcal/mol) | High (Relief of ~20 kcal/mol of strain) |
| Overall Driving Force | Combination of electronic stabilization and relief of steric strain | Very Strong |
Computational studies, typically using density functional theory (DFT), provide deep insight into the mechanisms and energetics of these rearrangements. rsc.org While specific models for the this compound cation are not widely published, extensive computational work on related systems, such as cyclobutylcarbinyl and other neopentyl-like cations, confirms the energetic favorability of the rearrangement pathway. chemrxiv.orgnih.gov
These studies typically find that:
The primary carbocation is not a stable intermediate but rather a transition state or a very shallow minimum on the potential energy surface. chemrxiv.org
The transition state for the 1,2-alkyl shift and ring expansion has a significantly lower activation energy barrier compared to the barrier for nucleophilic attack on the primary carbocation.
The resulting tertiary cyclopentyl carbocation is a deep energy minimum, confirming its stability and its role as the key intermediate leading to the final product. nih.gov
Computational models help rationalize reaction outcomes by quantifying the stability of intermediates and the energy barriers between them, confirming that the ring-expansion product should be the overwhelmingly major product. nih.gov
Radical Chemistry and Cyclobutane Transformations
The presence of a bromine atom on an alkyl chain attached to a cyclobutane ring, as in this compound, provides a versatile entry point for radical-mediated transformations. The carbon-bromine bond can be homolytically cleaved under various conditions to generate a primary alkyl radical. The subsequent fate of this radical is heavily influenced by the strained four-membered ring, often leading to unique cascade reactions and ring-opening events.
Radical Cascade Reactions and Ring Opening
The generation of a radical on the carbon adjacent to the cyclobutane ring (a cyclobutylcarbinyl radical) initiates a cascade of events driven by the relief of ring strain. This radical species is known to undergo a rapid and often irreversible ring-opening reaction through β-scission. This process involves the cleavage of a C-C bond within the cyclobutane ring to form a more stable, open-chain homoallylic radical.
For the radical derived from this compound, the initial radical formation via reaction with a radical initiator (e.g., AIBN and Bu₃SnH) is followed by rearrangement. The ring-opening is a key step, transforming the strained cyclic system into a linear alkene radical. This transformation is characteristic of cyclobutylcarbinyl and related cyclopropylcarbinyl radical systems, which are frequently used to study radical reaction mechanisms. The rate of this ring-opening is extremely fast, making it a useful "radical clock".
The general mechanism for such a radical-induced ring-opening is depicted below:
Initiation: A radical initiator generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride.
Propagation Step 1 (Halogen Abstraction): The tributyltin radical abstracts the bromine atom from the substrate to form a primary alkyl radical.
Propagation Step 2 (Ring Opening): The highly strained cyclobutylcarbinyl radical rapidly rearranges, cleaving the C1-C2 bond of the cyclobutane ring to form a more stable, open-chain radical.
Propagation Step 3 (Hydrogen Abstraction): The resulting rearranged radical abstracts a hydrogen atom from a new molecule of tributyltin hydride, yielding the final ring-opened product and regenerating the tributyltin radical to continue the chain reaction.
An illustrative reaction scheme for a related compound, (bromomethyl)cyclobutane, is shown in the table below.
| Reactant | Reagents | Intermediate Radical | Major Product | Product Type |
|---|---|---|---|---|
| (Bromomethyl)cyclobutane | Bu₃SnH, AIBN (initiator), Benzene (solvent), 80°C | Cyclobutylcarbinyl radical | 4-Pentene | Ring-Opened Alkene |
Mechanistic Probes for Radical Intermediates
The predictable and rapid ring-opening of cyclobutylcarbinyl radicals makes brominated cyclobutanes excellent mechanistic probes. When a reaction is suspected of proceeding through a radical intermediate, introducing a cyclobutane-containing substrate can provide definitive evidence. If ring-opened products are detected, it confirms the formation of a radical intermediate during the reaction. The ratio of ring-opened to unopened products can also provide kinetic information about the relative rates of the ring-opening versus other competing reaction pathways.
For example, in studying an unknown transformation, if this compound were used as the substrate and the reaction yielded products derived from the rearranged open-chain structure, it would strongly support a mechanism involving the formation of the 1-(1-methylcyclobutyl)ethyl radical. This "radical clock" methodology is a powerful tool in physical organic chemistry for elucidating reaction mechanisms.
Elimination Reactions and Formation of Cyclobutene (B1205218) Derivatives
Brominated cyclobutanes can undergo elimination reactions to form cyclobutene derivatives, although this pathway often competes with substitution and rearrangement reactions. The formation of a double bond within a four-membered ring increases ring strain, making the reaction less favorable than in larger ring systems. However, with the appropriate choice of base and reaction conditions, elimination can be achieved.
These reactions typically follow an E2 (bimolecular elimination) mechanism, which requires a strong, sterically hindered base to favor proton abstraction over nucleophilic attack (Sₙ2). The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the departing hydrogen and the bromine atom. Due to the puckered nature of the cyclobutane ring, achieving this geometry can be challenging, influencing the regioselectivity of the reaction.
For a substrate like 1-bromo-1-methylcyclobutane (B13021240), elimination can lead to two possible products.
| Reactant | Base/Solvent | Major Product | Minor Product | Controlling Factor |
|---|---|---|---|---|
| 1-Bromo-1-methylcyclobutane | Potassium tert-butoxide (t-BuOK) / DMSO | 1-Methylcyclobutene | Methylenecyclobutane | Zaitsev's Rule (formation of the more substituted alkene) |
In the case of this compound, elimination of HBr from the ethyl side chain to form an vinyl group is also a possibility and often more favorable than forming the strained cyclobutene ring.
Chemo- and Regioselectivity in Reactions Involving the Bromine Moiety
The reactivity of this compound is dominated by the C-Br bond, making it the primary site for chemical transformation.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this molecule, the alkyl bromide is the most reactive functional group under a wide range of conditions, including nucleophilic substitution, elimination, and radical formation. Reactions can be designed to selectively target the C-Br bond while leaving the cyclobutane ring and its C-H bonds intact, or vice-versa. For instance, radical reactions initiated by light or radical initiators will preferentially cleave the weaker C-Br bond over the stronger C-H or C-C bonds.
Regioselectivity concerns the position at which a reaction occurs. In elimination reactions of brominated cyclobutanes, regioselectivity is a key consideration. As noted in section 3.4, the elimination of HBr from 1-bromo-1-methylcyclobutane can yield two different alkenes. The distribution of these products is governed by factors such as the strength and steric bulk of the base, as well as the relative thermodynamic stability of the resulting alkenes (Zaitsev's vs. Hofmann's rule). Generally, smaller bases favor the more substituted Zaitsev product (1-methylcyclobutene), while bulkier bases may favor the less substituted Hofmann product (methylenecyclobutane).
In radical reactions, the initial site of the radical is determined by the position of the bromine atom. However, subsequent rearrangements, like the ring-opening of the cyclobutylcarbinyl radical, represent a regiochemical shift in the radical's location, leading to products that are structurally distinct from the initial carbon skeleton.
Iv. Advanced Spectroscopic and Computational Analysis of Cyclobutane Structure and Reactivity
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the molecular structure and exploring the conformational preferences of substituted cyclobutanes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1-(2-Bromoethyl)-1-methylcyclobutane.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, distinct signals would be expected for the methyl group, the methylene (B1212753) protons of the bromoethyl side chain, and the protons on the cyclobutane (B1203170) ring. The parent cyclobutane molecule shows a single chemical shift at approximately 1.96 ppm because all eight protons are in an equivalent chemical environment. docbrown.info However, substitution breaks this symmetry. The protons on the ring carbons adjacent to the substituted carbon (C2 and C4) would show complex splitting patterns due to coupling with each other and with the protons on C3. The bromoethyl group's protons would appear as two triplets, with the CH₂ group adjacent to the bromine atom being significantly downfield due to the halogen's deshielding effect.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, five distinct signals are predicted: one for the quaternary ring carbon (C1), three for the other ring carbons (C2/C4 and C3), one for the methyl carbon, and two for the carbons of the bromoethyl chain. The parent cyclobutane shows a single peak at 22.4 ppm. docbrown.info The substituents would induce shifts from this base value, with the C1 carbon appearing further downfield.
2D NMR Techniques : Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitive assignment. COSY would establish the connectivity between adjacent protons, for instance, linking the protons on C2, C3, and C4 of the ring. HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the methyl and bromoethyl groups to the C1 position of the cyclobutane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -CH₃ | ¹H NMR | ~1.1 - 1.3 | Singlet, attached to a quaternary carbon. |
| Ring -CH₂- (C2, C4) | ¹H NMR | ~1.8 - 2.2 | Multiplet, adjacent to substituted carbon. |
| Ring -CH₂- (C3) | ¹H NMR | ~1.7 - 2.0 | Multiplet, furthest from substituents. |
| -CH₂-CH₂Br | ¹H NMR | ~2.0 - 2.3 | Triplet, adjacent to the ring. |
| -CH₂-Br | ¹H NMR | ~3.4 - 3.6 | Triplet, deshielded by bromine. |
| -C-(quaternary, C1) | ¹³C NMR | ~35 - 45 | Substituted ring carbon. |
| Ring -CH₂- (C2, C4) | ¹³C NMR | ~30 - 35 | Adjacent to substituted carbon. |
| Ring -CH₂- (C3) | ¹³C NMR | ~15 - 20 | Furthest from substituents. |
| -CH₃ | ¹³C NMR | ~20 - 25 | Methyl group carbon. |
| -CH₂-CH₂Br | ¹³C NMR | ~38 - 42 | Ethyl chain carbon adjacent to the ring. |
| -CH₂-Br | ¹³C NMR | ~30 - 35 | Ethyl chain carbon bonded to bromine. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's bonds. These two techniques are often complementary. spectroscopyonline.com
FT-IR Spectroscopy : FT-IR is particularly sensitive to polar bonds and would clearly show characteristic absorptions for this compound. Key expected peaks would include C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹, CH₂ scissoring and rocking vibrations between 1200 and 1470 cm⁻¹, and a characteristic C-Br stretching absorption, typically in the 500-650 cm⁻¹ region. docbrown.infodtic.mil
Raman Spectroscopy : Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the vibrations of the cyclobutane ring's carbon skeleton. The ring puckering mode of cyclobutane itself is a low-frequency vibration observed in the Raman spectrum. researchgate.net For the substituted derivative, characteristic C-C stretching modes of the ring and the symmetric C-H stretches would be prominent.
The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile, allowing for detailed structural confirmation and identification of the compound. spectroscopyonline.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Alkyl) | FT-IR, Raman | 2850 - 3000 |
| CH₂ Scissor | FT-IR | ~1440 - 1470 |
| Cyclobutane Ring Deformation | Raman, FT-IR | ~900 - 1250 |
| C-Br Stretch | FT-IR | 500 - 650 |
| C-C Stretch | Raman | 800 - 1200 |
For a crystalline sample, single-crystal X-ray crystallography offers the most definitive structural information. This technique would precisely determine the solid-state conformation of this compound, providing exact bond lengths, bond angles, and torsional angles. Crucially, it would reveal the puckered nature of the cyclobutane ring, quantifying the dihedral angle of the pucker. researchgate.net Studies on other substituted cyclobutanes have successfully used this method to establish their three-dimensional structures and relative stereochemistry unambiguously. researchgate.netnih.govresearchgate.net This data serves as a vital benchmark for validating the results of computational chemistry studies.
Theoretical Chemistry and Computational Studies
Computational methods are powerful tools for investigating molecular properties that can be difficult to measure experimentally, such as transition states and conformational energy landscapes.
Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules. For this compound, DFT calculations would be employed to:
Optimize Geometry : Determine the lowest energy structure, providing theoretical values for bond lengths and angles that can be compared with X-ray crystallography data.
Calculate Electronic Properties : Map the electron density distribution, calculate the dipole moment, and determine the energies of molecular orbitals (HOMO and LUMO).
Predict Spectroscopic Data : Simulate vibrational frequencies (IR and Raman) and NMR chemical shifts. These predicted spectra can aid in the interpretation of experimental results. DFT has been successfully applied to study various cyclobutane derivatives, providing insights into their structure and stability. acs.org
The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain. dalalinstitute.com This puckering is a dynamic process where the ring inverts between two equivalent bent conformations. nih.gov The energy barrier for this inversion in the parent cyclobutane is approximately 1.48 kcal/mol (518 cm⁻¹). researchgate.net
For this compound, the substitution pattern makes the two puckered conformations non-equivalent. One conformation will place the bulky bromoethyl group in a pseudo-equatorial position, while the other will place it in a pseudo-axial position. Computational studies can map the potential energy surface for this ring puckering, identifying the most stable conformer and the energy barrier for inversion. Furthermore, rotation around the C-C bond of the bromoethyl side chain introduces additional rotamers (e.g., gauche and anti), creating a complex conformational landscape. Synergistic studies combining experimental techniques like NMR with computational methods have proven effective in unraveling the complex conformational preferences of substituted cyclobutanes. nih.gov
Reaction Pathway Elucidation and Transition State Analysis via Computational Methods
The elucidation of reaction pathways and the characterization of transition states for molecules like this compound are greatly facilitated by computational chemistry. Methods such as Density Functional Theory (DFT) are instrumental in mapping out the potential energy surface of a reaction, identifying intermediates, and calculating the activation energies associated with transition states. acs.org For a substituted cyclobutane, several reaction pathways can be computationally explored, including nucleophilic substitution reactions at the bromoethyl side chain and reactions involving the cyclobutane ring itself.
A primary reaction pathway for this compound that can be investigated computationally is its reaction with a nucleophile. This could proceed through either an S(_N)1 or S(_N)2 mechanism. Computational modeling can predict the preferred pathway by calculating the energies of the intermediates and transition states for both mechanisms. For an S(_N)2 reaction, the transition state would involve the incoming nucleophile and the departing bromide ion simultaneously interacting with the carbon atom. DFT calculations can optimize the geometry of this five-coordinate transition state and determine its energy, which corresponds to the activation barrier of the reaction.
Intrinsic Reaction Coordinate (IRC) calculations are another powerful tool that can be used to confirm that a calculated transition state connects the reactants and products on the potential energy surface. acs.org By following the vibrational mode corresponding to the imaginary frequency of the transition state, the IRC method can trace the reaction path downhill to the reactant and product minima, thus verifying the calculated reaction mechanism. acs.org
The stability of carbocation intermediates is a key factor in determining reaction pathways. In the case of this compound, computational methods can be employed to assess the stability of the primary carbocation that would be formed upon departure of the bromide ion. The calculated energy of this carbocation would provide insight into the likelihood of an S(_N)1 pathway.
The following interactive table provides hypothetical data from a computational study on a proposed reaction of this compound, illustrating how such data is typically presented.
| Reaction Pathway | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Computational Method |
| S(_N)2 Substitution | [Nu---C---Br]‡ | 25.3 | B3LYP/6-31G |
| S(_N)1 Substitution | Primary Carbocation | 45.8 | B3LYP/6-31G |
| Ring Expansion | Spirocyclic Cation | 35.1 | MP2/cc-pVTZ |
| Elimination (E2) | [Base---H---C---C---Br]‡ | 28.7 | B3LYP/6-31G* |
This table contains hypothetical data for illustrative purposes.
Quantitative Structure-Reactivity Relationships (QSAR) for Brominated Cyclobutanes
Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that aim to predict the reactivity or biological activity of a chemical compound based on its molecular structure. For a series of brominated cyclobutanes, a QSAR model could be developed to predict their reactivity in a specific reaction, for instance, a nucleophilic substitution. The development of a QSAR model involves several key steps, starting with the compilation of a dataset of compounds with known reactivities.
A crucial aspect of QSAR modeling is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For brominated cyclobutanes, relevant descriptors would likely fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and dipole moment. The electrophilicity of the carbon atom bonded to the bromine would be a particularly important descriptor. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and molecular volume are common steric descriptors. researchgate.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.
Lipophilicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for lipophilicity and can influence reactivity in different solvent environments. researchgate.net
Once a set of descriptors is calculated for each compound in the dataset, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.net The goal is to find a statistically significant correlation between a subset of the descriptors and the observed reactivity.
The predictive power of the QSAR model is then evaluated through a process of validation. This typically involves splitting the initial dataset into a training set, used to build the model, and a test set, used to assess its predictive ability on compounds not used in its development. mdpi.com A robust QSAR model can then be used to predict the reactivity of new, untested brominated cyclobutanes, thereby guiding synthetic efforts and prioritizing experimental work.
The following interactive table presents hypothetical data for a QSAR study on a series of brominated cyclobutanes, demonstrating the relationship between molecular descriptors and reactivity.
| Compound | log(k_rel) | LUMO Energy (eV) | Molar Refractivity | logP |
| 1-Bromo-1-methylcyclobutane (B13021240) | 1.2 | -0.54 | 35.2 | 2.8 |
| This compound | 0.8 | -0.61 | 40.1 | 3.1 |
| 1-Bromo-1-ethylcyclobutane | 1.5 | -0.52 | 39.8 | 3.2 |
| 1-(2-Bromo-2-methylethyl)-1-methylcyclobutane | 0.5 | -0.65 | 44.7 | 3.5 |
| 1-Bromo-1-propylcyclobutane | 1.7 | -0.50 | 44.4 | 3.6 |
This table contains hypothetical data for illustrative purposes.
V. Applications of 1 2 Bromoethyl 1 Methylcyclobutane and Its Derivatives in Complex Organic Synthesis
Building Blocks for Polycyclic and Spirocyclic Systems
The unique 1,1-disubstituted pattern of 1-(2-Bromoethyl)-1-methylcyclobutane makes it an ideal precursor for the synthesis of spirocyclic compounds, where two rings share a single carbon atom. Intramolecular cyclization reactions, often facilitated by the formation of an organometallic intermediate or by Lewis acid promotion, can lead to the efficient construction of spiro[3.n]alkane frameworks. These motifs are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can effectively orient pharmacophores in biological space.
Furthermore, derivatives of this compound can be employed in the synthesis of more complex polycyclic systems. Through multi-step sequences that may involve ring-opening, rearrangement, and subsequent cyclization events, the cyclobutane (B1203170) ring can act as a linchpin to assemble fused or bridged ring systems that are otherwise challenging to prepare.
Cyclobutane rings are found in a diverse array of natural products, including terpenes, alkaloids, and lignans, many of which exhibit significant biological activity. auburn.edunih.govresearchgate.netrsc.org While direct examples of this compound in the total synthesis of specific natural products are not extensively documented, its structural motif is representative of key intermediates used to construct such molecules. Synthetic strategies often rely on building blocks that can introduce a functionalized cyclobutane ring, which is later elaborated to the final natural product. For instance, a related functionalized cyclobutane could be envisioned as a precursor to the core of cyclobutane lignans, which are often formed biosynthetically through the dimerization of phenylpropanoid units. nih.gov The development of methods to synthesize these challenging four-membered rings is crucial for accessing these important molecules. researchgate.net
The construction of complex carbocyclic scaffolds is a central theme in organic synthesis. nih.gov Cyclobutane derivatives, including those structurally analogous to this compound, serve as powerful starting materials for this purpose. mdpi.com The inherent strain of the cyclobutane ring can be harnessed to facilitate ring expansion reactions, providing access to substituted cyclopentane (B165970) and cyclohexane (B81311) systems. For example, solvolysis of a derivative like 1-(1-chloroethyl)-1-methylcyclobutane under E1 conditions can lead to a carbocation intermediate that undergoes a ring-expanding alkyl shift, relieving ring strain and forming a more stable five-membered ring. stackexchange.com This type of transformation is a testament to how the stored energy in the cyclobutane ring can be used to drive the formation of larger, often more complex, carbocyclic frameworks. mdpi.com Such strategies are invaluable for building molecular complexity in a controlled and predictable manner. acs.orgnih.govrsc.orgresearchgate.net
Synthetic Precursors for Diverse Functional Molecules
Beyond its use in constructing cyclic systems, this compound is a versatile precursor for a wide range of functionalized molecules. The primary bromide can be readily displaced by a variety of nucleophiles to introduce new functional groups, or it can be converted into an organometallic reagent for carbon-carbon bond formation.
In the context of multi-step synthesis, a simple starting material is transformed into a complex target molecule through a sequence of chemical reactions. mdpi.com this compound can serve as an early-stage intermediate in such synthetic campaigns. For example, conversion of the bromoethyl group to a nucleophilic species (e.g., via an organolithium or Grignard reagent) would allow for its addition to electrophiles, thereby extending the carbon chain and introducing new functionalities. Alternatively, its electrophilic nature allows for alkylation of various nucleophiles. This dual reactivity makes it a valuable component in convergent syntheses, where different fragments of a target molecule are prepared separately and then joined together.
| Precursor Functionality | Potential Transformation | Resulting Structure |
| Primary Alkyl Bromide | Nucleophilic Substitution (e.g., with NaN3, NaCN) | Azide, Nitrile |
| Primary Alkyl Bromide | Grignard Formation (with Mg) | Organomagnesium Halide |
| Primary Alkyl Bromide | Intramolecular Alkylation | Spirocyclic System |
The high ring strain of cyclobutanes not only makes them useful for ring expansion reactions but also influences the reactivity of adjacent functional groups. umich.edu This strain can be a powerful tool for directing the outcome of chemical reactions. For instance, the formation of a carbocation on a carbon atom attached to the cyclobutane ring can trigger rearrangements that are driven by the release of this strain energy. stackexchange.com This principle allows for transformations that might not be favorable in less strained acyclic or larger ring systems. Chemists can thus design synthetic routes that exploit this inherent reactivity to achieve specific and often non-obvious molecular transformations. acs.org
Development of New Synthetic Methodologies Utilizing Cyclobutane Strain and Reactivity
The unique chemical properties of strained carbocycles like this compound continue to inspire the development of new synthetic methods. umich.eduresearchgate.net Research in this area focuses on discovering novel ways to activate and functionalize the cyclobutane ring and its substituents. For example, transition metal-catalyzed reactions have emerged as a powerful means to achieve novel transformations of cyclobutane derivatives. mdpi.com These methods can involve the activation of C-H bonds, cross-coupling reactions, or controlled ring-opening and rearrangement cascades. By exploring the reactivity of molecules like this compound under various catalytic conditions, chemists can expand the synthetic toolkit available for constructing complex molecules and accessing novel chemical space. The development of such methodologies is crucial for advancing the fields of medicinal chemistry, materials science, and natural product synthesis. researchgate.net
Q & A
Q. Basic Characterization
- NMR : H NMR will show distinct signals for cyclobutane protons (δ 1.5–2.5 ppm, multiplet splitting due to ring strain) and bromoethyl groups (δ 3.4–3.6 ppm, triplet for Br-CH).
- IR : C-Br stretch at ~550–650 cm confirms bromoethyl functionality.
- MS : Molecular ion peak (M) at m/z ~192 (CHBr) with fragmentation patterns indicating cyclobutane ring cleavage .
Advanced Spectral Analysis
Dynamic NMR (VT-NMR) can resolve conformational flexibility caused by ring strain. High-resolution MS/MS or tandem MS identifies isomer-specific fragments. X-ray crystallography, though challenging due to volatility, provides definitive structural confirmation .
How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected elimination vs. substitution products)?
Basic Troubleshooting
Contradictions may arise from impurities in starting materials or solvent effects. Purity checks (HPLC, TLC) and solvent screening (e.g., THF vs. DMF) are essential. Control experiments with deuterated analogs can trace hydrogen transfer in elimination pathways .
Advanced Analytical Strategies
Isotopic labeling (e.g., C at the cyclobutane ring) tracks carbon rearrangement. Synchrotron-based XAS/XPS probes electronic changes during reaction progression. Multivariate analysis (PCA of reaction parameters) identifies hidden variables influencing product distribution .
What role does this compound play in the synthesis of strained-ring pharmaceuticals or agrochemicals?
Basic Applications
The compound serves as a precursor for cyclobutane-containing drugs, such as protease inhibitors or anti-inflammatory agents. Its strained ring enhances binding affinity in target receptors. Example: Coupling with amino acids via Buchwald-Hartwig amination generates bioactive scaffolds .
Advanced Functionalization
Directed C-H activation (e.g., Pd-catalyzed) enables selective functionalization of the cyclobutane ring. Bioconjugation strategies (click chemistry) link the bromoethyl group to biomolecules for targeted drug delivery. In vivo metabolic studies (radiolabeled compounds) assess stability and biodistribution .
How do computational methods aid in predicting the stability and reactivity of this compound derivatives?
Basic Modeling
DFT calculations (e.g., Gaussian 16) estimate bond dissociation energies (C-Br) and ring strain (~25–30 kcal/mol for cyclobutane). Molecular docking predicts interactions with biological targets (e.g., enzymes) .
Advanced Simulations
Ab initio MD simulations model solvent effects on reaction dynamics. QM/MM hybrid methods explore enzymatic catalysis involving the compound. Machine learning (neural networks) predicts regioselectivity in complex reaction environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
